molecular formula C28H28FN3O3S B2431382 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892784-71-3

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2431382
CAS No.: 892784-71-3
M. Wt: 505.61
InChI Key: NSNKUJNRPVJJME-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its biological activity and is often found in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: The fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with specific receptors or enzymes.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core, are known for their antimalarial activity.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin, which contain a fluorinated quinoline core.

    Sulfonyl-containing Compounds: Sulfonylureas, which are used as antidiabetic agents, also contain a sulfonyl group.

Uniqueness

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-phenylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-3-30-19-27(36(34,35)22-11-7-8-20(2)16-22)28(33)23-17-24(29)26(18-25(23)30)32-14-12-31(13-15-32)21-9-5-4-6-10-21/h4-11,16-19H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNKUJNRPVJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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